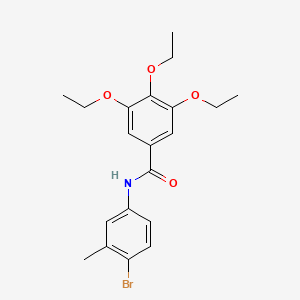
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide, also known as Br-MPEB, is a chemical compound that has been the subject of extensive scientific research due to its potential as a radioligand for imaging the sigma-1 receptor in the brain. The sigma-1 receptor is a protein that is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. Br-MPEB has shown promise as a tool for studying the sigma-1 receptor and its role in these processes.
作用机制
The sigma-1 receptor is a protein that is located on the endoplasmic reticulum membrane in cells. It is involved in a variety of physiological processes, including pain perception, mood regulation, and neuroprotection. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds specifically to the sigma-1 receptor, allowing it to be used as a radioligand for imaging this protein in the brain. The mechanism by which N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide binds to the sigma-1 receptor is not fully understood, but it is thought to involve interactions with specific amino acid residues on the protein.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been shown to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying this protein. It has also been shown to have good brain penetration and to be well-tolerated in animal studies. However, its effects on other physiological processes are not well understood, and further research is needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of using N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide in lab experiments is its high affinity and selectivity for the sigma-1 receptor, which allows for accurate and specific imaging of this protein. It also has good brain penetration and is well-tolerated in animal studies. However, its synthesis is complex and time-consuming, and it may not be suitable for all experimental designs.
未来方向
There are several potential future directions for research on N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and the sigma-1 receptor. One area of interest is the role of the sigma-1 receptor in neuroprotection and its potential as a target for neuroprotective drugs. Another area of interest is the relationship between the sigma-1 receptor and mood disorders such as depression and anxiety, and the potential for sigma-1 receptor agonists as novel antidepressant and anxiolytic drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide and other sigma-1 receptor ligands.
合成方法
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-bromo-3-methylphenylamine to form the amide, which is then purified to yield N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide.
科学研究应用
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has been used extensively in scientific research as a radioligand for imaging the sigma-1 receptor in the brain. This has allowed researchers to study the distribution and density of the sigma-1 receptor in various regions of the brain, as well as its role in different physiological processes. N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide has also been used to investigate the effects of various drugs and compounds on the sigma-1 receptor, and to identify potential new drugs that target this receptor.
属性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO4/c1-5-24-17-11-14(12-18(25-6-2)19(17)26-7-3)20(23)22-15-8-9-16(21)13(4)10-15/h8-12H,5-7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWTZQUZFCIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)

![4-bromo-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-methoxy-2-naphthamide](/img/structure/B5164400.png)
![3-phenyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5164417.png)
![1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)
![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5164439.png)
![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5164448.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5164462.png)